Cas no 6543-02-8 (1,3-DIOXOLANE, 2,2'-(1,4-BUTANEDIYL)BIS-)

1,3-DIOXOLANE, 2,2'-(1,4-BUTANEDIYL)BIS- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-DIOXOLANE, 2,2'-(1,4-BUTANEDIYL)BIS-
- 2-[4-(1,3-dioxolan-2-yl)butyl]-1,3-dioxolane
- 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]
- AS-76914
- 6543-02-8
- SCHEMBL21987120
- D94261
- 1,4-Di(1,3-dioxolan-2-yl)butane
-
- MDL: MFCD32661494
- Inchi: InChI=1S/C10H18O4/c1(3-9-11-5-6-12-9)2-4-10-13-7-8-14-10/h9-10H,1-8H2
- InChI Key: MOBMRYPOKOYOCS-UHFFFAOYSA-N
- SMILES: C1COC(O1)CCCCC2OCCO2
Computed Properties
- Exact Mass: 202.12050905g/mol
- Monoisotopic Mass: 202.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 36.9Ų
1,3-DIOXOLANE, 2,2'-(1,4-BUTANEDIYL)BIS- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D758489-100mg |
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] |
6543-02-8 | 95% | 100mg |
$220 | 2024-06-05 | |
eNovation Chemicals LLC | D758489-250mg |
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] |
6543-02-8 | 95% | 250mg |
$345 | 2024-06-05 | |
1PlusChem | 1P01FUUB-100mg |
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] |
6543-02-8 | 95% | 100mg |
$230.00 | 2024-04-22 | |
1PlusChem | 1P01FUUB-250mg |
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] |
6543-02-8 | 95% | 250mg |
$353.00 | 2024-04-22 | |
A2B Chem LLC | AY18627-25mg |
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] |
6543-02-8 | 95% | 25mg |
$126.00 | 2024-04-19 | |
A2B Chem LLC | AY18627-100mg |
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] |
6543-02-8 | 95% | 100mg |
$241.00 | 2024-04-19 | |
eNovation Chemicals LLC | D758489-25mg |
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] |
6543-02-8 | 95% | 25mg |
$150 | 2025-02-18 | |
eNovation Chemicals LLC | D758489-250mg |
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] |
6543-02-8 | 95% | 250mg |
$345 | 2025-02-18 | |
Aaron | AR01FV2N-25mg |
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] |
6543-02-8 | 95% | 25mg |
$183.00 | 2025-02-10 | |
Aaron | AR01FV2N-250mg |
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] |
6543-02-8 | 95% | 250mg |
$698.00 | 2025-02-10 |
1,3-DIOXOLANE, 2,2'-(1,4-BUTANEDIYL)BIS- Related Literature
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
Additional information on 1,3-DIOXOLANE, 2,2'-(1,4-BUTANEDIYL)BIS-
1,3-Dioxolane, 2,2'-(1,4-Butanediyl)bis-
The compound with CAS No. 6543-02-8, commonly referred to as 1,3-dioxolane, 2,2'-(1,4-butanediyl)bis-, is a cyclic ether derivative that has garnered significant attention in the fields of polymer science and organic synthesis. This compound is characterized by its unique structure, which consists of two dioxolane rings connected via a butanediyl linker. The molecule's symmetry and versatility make it an intriguing subject for both academic research and industrial applications.
Recent studies have highlighted the potential of 1,3-dioxolane derivatives in the development of advanced materials. For instance, researchers have explored the use of this compound as a building block for constructing polymeric networks with tailored mechanical properties. The ability of 1,3-dioxolane to undergo various polymerization reactions has opened new avenues for creating materials with enhanced durability and flexibility.
One of the most notable advancements in this area involves the synthesis of block copolymers using 1,3-dioxolane derivatives as monomers. These copolymers exhibit excellent thermal stability and are being considered for applications in high-performance textiles and electronic devices. Additionally, the compound's reactivity has been leveraged in the development of novel drug delivery systems, where its biocompatibility and controlled degradation properties are highly advantageous.
The structural integrity of 1,3-dioxolane also plays a crucial role in its application as a precursor for other functional molecules. For example, recent research has demonstrated that this compound can be converted into highly reactive intermediates under specific conditions. These intermediates are being investigated for their potential in synthesizing complex organic compounds with intricate architectures.
In terms of physical properties, 1,3-dioxolane derivatives exhibit a melting point range that makes them suitable for various industrial processes. The compound's solubility in common organic solvents further enhances its utility in chemical synthesis and material fabrication.
Looking ahead, the demand for compounds like 1,3-dioxolane is expected to grow as industries continue to seek sustainable and efficient solutions for material development. Its compatibility with green chemistry principles and its ability to contribute to the creation of eco-friendly materials position it as a key player in future technological advancements.
In summary, 1,3-dioxolane derivatives, represented by CAS No. 6543-02-8 and commonly known as 1,3-dioxolane, have proven to be invaluable in advancing both scientific research and industrial applications. As ongoing studies uncover new potentials for this compound, its role in shaping innovative materials and technologies is set to expand significantly.
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